molecular formula C12H11FN2O B6424079 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine CAS No. 2640935-61-9

4-(3-fluorophenoxy)-2,6-dimethylpyrimidine

Cat. No.: B6424079
CAS No.: 2640935-61-9
M. Wt: 218.23 g/mol
InChI Key: KOMXYZCGACDACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, particularly in the development of novel therapeutic agents. This pyrimidine derivative serves as a key synthetic intermediate and scaffold for designing potent inhibitors of various biological targets. Its structure, featuring a fluorinated phenoxy group attached to a dimethylpyrimidine core, is commonly explored in drug discovery programs. This compound is primarily utilized as a building block in the synthesis of more complex molecules targeting receptor tyrosine kinases (RTKs) and other enzyme families . Researchers value this scaffold for its potential to yield compounds with dual inhibitory activity, such as simultaneously targeting microtubule assembly and specific kinases, which is a promising strategy in oncology research for overcoming drug resistance . The fluorine atom on the phenoxy ring is a critical feature that can influence the molecule's electronic properties, metabolic stability, and binding affinity to target proteins, making it a versatile handle for structure-activity relationship (SAR) studies . The physicochemical properties of the pyrimidine core, combined with the strategic fluorine substitution, make this compound a valuable starting point for developing candidates with improved pharmacokinetic profiles. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorophenoxy)-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-8-6-12(15-9(2)14-8)16-11-5-3-4-10(13)7-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMXYZCGACDACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups at the 2- and 6-positions of the pyrimidine (B1678525) ring are chemically equivalent and would therefore appear as a single sharp singlet. The proton at the 5-position of the pyrimidine ring would also produce a singlet. The protons of the 3-fluorophenoxy group will exhibit a more complex pattern due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The spectrum for this compound would be expected to show signals for each unique carbon atom. The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the phenoxy substituent. The carbons of the fluorophenoxy ring will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹Jcf).

Based on the analysis of related structures, the predicted chemical shifts (δ) in parts per million (ppm) are presented in the table below.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyrimidine-CH₃~2.4~24
Pyrimidine-H₅~6.7~110
Pyrimidine-C₂/C₆-~168
Pyrimidine-C₄-~165
Phenoxy-H₂'~7.0-7.2 (multiplet)~110 (d, J≈21 Hz)
Phenoxy-H₄'~7.0-7.2 (multiplet)~115 (d, J≈3 Hz)
Phenoxy-H₅'~7.3-7.5 (multiplet)~131 (d, J≈9 Hz)
Phenoxy-H₆'~6.9-7.1 (multiplet)~106 (d, J≈25 Hz)
Phenoxy-C₁'-~158 (d, J≈10 Hz)
Phenoxy-C₃'-~163 (d, J≈245 Hz)
d = doublet, J = coupling constant in Hz

Disclaimer: The NMR data presented are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, the C-F bond, the aromatic C=C bonds, and the C-H bonds of the methyl and aromatic groups.

Key expected absorption bands are detailed in the following table:

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch (methyl)2980 - 2850
Aromatic C=C stretch1600 - 1450
Pyrimidine ring C=N stretch1580 - 1550
Asymmetric C-O-C stretch (ether)1260 - 1200
Symmetric C-O-C stretch (ether)1075 - 1020
C-F stretch1250 - 1000

Disclaimer: The IR data presented are predicted values. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₁FN₂O), the exact mass can be calculated. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the cleavage of the ether bond, leading to fragments corresponding to the dimethylpyrimidine and fluorophenoxy moieties. The pyrimidine ring itself is relatively stable, though it can undergo characteristic fragmentation. rsc.org

A plausible fragmentation pattern is outlined below:

Fragment Description Predicted m/z
[C₁₂H₁₁FN₂O]⁺Molecular Ion (M⁺)218.09
[C₆H₇N₂O]⁺Loss of the fluorophenyl group123.06
[C₆H₅F]⁺Fluorophenyl cation96.03
[C₆H₇N₂]⁺Dimethylpyrimidinyl cation107.06

Disclaimer: The m/z values are predicted based on the molecular formula and plausible fragmentation pathways. The relative intensities of the peaks would be determined experimentally.

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for the purity analysis of this compound.

A reversed-phase HPLC method would likely be effective. nih.govbohrium.com In this approach, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the compound can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The choice of mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve good separation from any starting materials or byproducts. nih.gov Detection is typically carried out using a UV detector, set at a wavelength where the compound exhibits strong absorbance.

A typical set of HPLC conditions for purity analysis is suggested below:

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or controlled (e.g., 25 °C)

The retention time of the main peak would be characteristic of the compound under the specified conditions, and the percentage purity can be calculated from the peak area.

Computational Chemistry and Molecular Modeling of 4 3 Fluorophenoxy 2,6 Dimethylpyrimidine

In Silico Methodologies in Contemporary Chemical Research

In contemporary chemical and pharmaceutical research, in silico methodologies have become indispensable tools. These computational techniques allow scientists to simulate and predict the behavior of molecules, saving significant time and resources compared to traditional laboratory experiments. Methods such as molecular docking, molecular dynamics, and quantum mechanics calculations are used to understand molecular structures, properties, and interactions. nih.govajchem-a.com They play a crucial role in drug discovery, from identifying potential drug candidates to optimizing their efficacy and predicting their metabolic fate. nih.gov The application of these powerful predictive tools to a novel compound like 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine could provide foundational insights into its potential applications.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a key in silico technique used to predict how a small molecule (ligand), such as this compound, might bind to a large biomolecule, typically a protein target. mdpi.com This method is fundamental in drug design for screening virtual libraries of compounds against a specific disease target. nih.gov

Identification of Putative Biological Targets

The first step in a docking study involves identifying potential biological targets. For a novel pyrimidine (B1678525) derivative, researchers might select targets based on the known activities of similar compounds. Pyrimidine scaffolds are known to interact with a wide range of biological targets, including kinases like EGFR and VEGFR-2, as well as cyclooxygenase (COX) enzymes. nih.govmdpi.comsemanticscholar.org A systematic docking screening of this compound against a panel of such known pyrimidine-binding proteins would be a logical starting point to hypothesize its biological function.

Prediction of Binding Modes and Interaction Energies

Once a target is chosen, molecular docking algorithms calculate the most likely binding poses of the ligand within the target's active site. The simulation also estimates the binding affinity or energy, which indicates the strength of the interaction. nih.gov For instance, a hypothetical docking of this compound would reveal the specific amino acid residues it interacts with, the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and a scoring function value (e.g., in kcal/mol) that ranks its potential efficacy compared to other compounds. mdpi.comsemanticscholar.org This information is critical for understanding the structural basis of the ligand's activity and for guiding further chemical modifications to improve binding.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govnih.gov It provides a detailed understanding of a molecule's geometry, reactivity, and spectroscopic properties. For this compound, DFT calculations could offer a precise picture of its electronic characteristics.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. materialsciencejournal.org A DFT analysis of this compound would calculate the energies of these orbitals and map their distribution across the molecule, indicating the likely sites for electron donation (HOMO) and acceptance (LUMO). nih.gov

Hypothetical Frontier Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (ΔE)5.3

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It uses a color scale—typically red for electron-rich (negative potential) regions and blue for electron-poor (positive potential) regions—to visualize the electrostatic potential. researchgate.net This map is invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attacks, and understanding intermolecular interactions like hydrogen bonding. nih.govresearchgate.net An MEP map for this compound would highlight the electronegative nitrogen atoms of the pyrimidine ring and the fluorine atom as potential hydrogen bond acceptors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery and development, as they can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. sigmaaldrich.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. For the target compound, this would involve synthesizing and testing a library of analogs with variations in the phenoxy and pyrimidine rings.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including:

Electronic Properties: Such as charge distribution, dipole moment, and energies of molecular orbitals (HOMO and LUMO), which are crucial for electrostatic and covalent interactions with a biological target. nih.gov

Steric Properties: Related to the size and shape of the molecule, like molecular volume, surface area, and specific steric parameters (e.g., Verloop's sterimol parameters). nih.gov

Hydrophobic Properties: Often represented by the logarithm of the partition coefficient (logP), which describes the compound's partitioning between an oily and an aqueous phase, modeling its ability to cross cell membranes. nih.gov

Topological Indices: Numerical values derived from the graph representation of the molecule, which describe its connectivity and branching.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. frontiersin.org The goal is to find a statistically robust model with good predictive power.

Model Validation: The predictive ability of the QSAR model is rigorously tested using both internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's development. frontiersin.org

Detailed Research Findings from Analogous Pyrimidine Derivatives

QSAR studies on various pyrimidine derivatives have highlighted the importance of different structural features for their biological activities. For instance, in studies of phenoxypyrimidine derivatives as p38 kinase inhibitors, steric effects, hydrogen bonding, and electronic properties were found to be significant for their inhibitory activity. researchgate.net Similarly, QSAR analyses of pyrimidine derivatives as VEGFR-2 inhibitors have demonstrated the utility of both MLR and artificial neural network approaches in building predictive models. nih.gov

In a hypothetical QSAR study of this compound and its analogs, the following structural aspects would likely be investigated:

Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring would be critical. The fluorine atom at the 3-position in the target compound contributes to its electronic properties and potential for specific interactions with a receptor. A QSAR study would explore other substitutions (e.g., chloro, bromo, methyl, methoxy) at various positions (ortho, meta, para) to understand their impact on activity.

The Ether Linkage: The oxygen atom connecting the phenoxy and pyrimidine rings provides a degree of conformational flexibility. Rotational barriers and preferred conformations would be important descriptors in a 3D-QSAR study.

Illustrative Data Tables for a Hypothetical QSAR Study

To illustrate the type of data generated in a QSAR study, the following hypothetical tables are presented. These tables are based on the principles of QSAR and findings from studies on analogous compounds.

Table 1: Hypothetical Series of 4-Phenoxy-2,6-dimethylpyrimidine Analogs and Their Biological Activity

This table would list the different chemical structures in the series being studied, along with their experimentally measured biological activity, typically expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC₅₀).

Compound IDR (Substitution on Phenoxy Ring)pIC₅₀
1H5.2
23-F6.5
34-F6.1
43-Cl6.7
54-Cl6.3
63-CH₃5.8
74-CH₃5.5
83-OCH₃6.0
94-OCH₃5.7

Table 2: Calculated Molecular Descriptors for the Hypothetical Series

This table would contain the numerical values of the molecular descriptors calculated for each compound in the series. These descriptors are the independent variables in the QSAR equation.

Compound IDlogPDipole Moment (Debye)HOMO (eV)LUMO (eV)Molecular Weight
13.12.5-6.8-1.2200.23
23.33.1-7.0-1.4218.22
33.31.8-6.9-1.3218.22
43.63.2-7.1-1.5234.68
53.61.9-7.0-1.4234.68
63.52.4-6.7-1.1214.26
73.52.6-6.6-1.0214.26
83.22.8-6.5-1.0230.26
93.22.9-6.4-0.9230.26

Table 3: Example of a Resulting QSAR Equation

A successful QSAR study would culminate in a mathematical model that links the descriptors to the activity. An example of a simple MLR equation is shown below.

pIC₅₀ = 0.85 * logP + 0.25 * Dipole Moment - 0.5 * LUMO + 2.1

n = 9; R² = 0.92; Q² = 0.85

In this hypothetical equation, n is the number of compounds, R² is the coefficient of determination (a measure of how well the model fits the data), and Q² is the cross-validated R² (a measure of the model's predictive power). Such an equation would suggest that higher hydrophobicity (logP) and dipole moment, along with a lower LUMO energy, are favorable for the biological activity of this class of compounds.

These tables and the equation are purely illustrative but represent the type of detailed findings that a dedicated QSAR study on this compound and its analogs would produce. The insights gained from such a study would be invaluable for the rational design of new, more potent compounds for a specific biological target.

Biological Activity Spectrum and Mechanistic Investigations of 4 3 Fluorophenoxy 2,6 Dimethylpyrimidine Analogs

Antimicrobial Activities

The antimicrobial potential of pyrimidine (B1678525) derivatives is well-documented, with various analogs exhibiting efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy

The antibacterial activity of pyrimidine derivatives is often influenced by the nature and position of substituents on the pyrimidine ring. While specific data for 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine is not extensively available in the reviewed literature, studies on analogous structures provide insights into their potential antibacterial action. For instance, various 3,4-dihydropyrimidinone derivatives have demonstrated significant antibacterial activity. mdpi.com

One study reported that 3,4-dihydropyrimidinone-coumarin analogs exhibited excellent activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.2 to 6.25 µg/mL. mdpi.com Another series of thiazolo[2,3-b] dihydropyrimidinones also showed good antibacterial activity against several bacterial species, with MIC values between 3.12 and 25 µg/mL. mdpi.com Furthermore, certain pyrazolopyrimidinone (B8486647) based dihydropyrimidinones have displayed good antibacterial activities against Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and S. aureus. mdpi.com

These findings suggest that the core pyrimidine structure, when appropriately substituted, can serve as a potent antibacterial pharmacophore. The specific contribution of the 3-fluorophenoxy and dimethyl groups at the 4- and 2,6-positions, respectively, of the target compound would require dedicated experimental evaluation to determine its precise antibacterial spectrum and potency.

Antifungal Efficacy

Similar to their antibacterial counterparts, the antifungal activity of pyrimidine analogs is a subject of ongoing research. While direct antifungal data for this compound is limited, related compounds have shown notable efficacy.

For example, a study on the antifungal activity of micafungin (B1204384) against dimorphic fungi revealed that its efficacy is dependent on the growth form of the fungus. nih.gov Micafungin showed potent activity against the mycelial forms of Histoplasma capsulatum, Blastomyces dermatitidis, and Coccidioides immitis with MICs ranging from 0.0078 to 0.0625 µg/mL, whereas it was less active against their yeast-like forms. nih.gov

In another study, newly synthesized carbazole (B46965) derivatives demonstrated antifungal activity. For instance, the addition of certain derivatives at a concentration of 64 µg/mL led to over 60% growth inhibition of Candida albicans and Aspergillus flavus. nih.gov These examples underscore the potential of heterocyclic compounds, including pyrimidine analogs, as sources of new antifungal agents. The specific antifungal profile of this compound would need to be determined through focused screening.

Anticancer Potential and Cellular Mechanisms

The development of pyrimidine-based anticancer agents is a major focus in medicinal chemistry, owing to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival.

Inhibition of Kinase Activities (e.g., Cyclin-Dependent Kinases, Tyrosine Kinases)

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been extensively explored as kinase inhibitors.

Cyclin-Dependent Kinases (CDKs): CDKs are key players in the regulation of the cell cycle, and their inhibition is a promising strategy for cancer therapy. nih.govnih.gov Several pyrimidine-based compounds have been identified as potent CDK inhibitors. For example, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives demonstrated strong inhibitory activity against CDK9. nih.gov Similarly, novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine scaffolds have yielded potent CDK2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For instance, compound 15 from one study showed a superior CDK2 inhibitory activity with an IC50 of 0.061 µM. nih.gov

Tyrosine Kinases: Tyrosine kinases are another important class of enzymes involved in cancer progression. Phenylpyrazolopyrimidine derivatives have been investigated as inhibitors of Src family kinases. nih.gov In one study, certain derivatives showed modest inhibitory activity against c-Src, Btk, and Lck, with IC50 values in the micromolar range. nih.gov For example, a 4-chlorophenyl carbo-enyl substituted 3-phenylpyrazolopyrimidine exhibited an IC50 of 60.4 µM against c-Src. nih.gov

The following table summarizes the kinase inhibitory activity of some pyrimidine analogs:

Compound/Analog ClassTarget KinaseIC50 (µM)Reference
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative 2g CDK9Strong inhibitory activity at 50 nM nih.gov
Pyrazolo[3,4-d]pyrimidine derivative 15 CDK2/cyclin A20.061 nih.gov
Phenylpyrazolopyrimidine derivative 10 c-Src60.4 nih.gov
Phenylpyrazolopyrimidine derivative 10 Btk90.5 nih.gov
Phenylpyrazolopyrimidine derivative 10 Lck110 nih.gov

These data highlight the potential of the pyrimidine scaffold in designing potent and selective kinase inhibitors. The specific kinase inhibitory profile of this compound would be of significant interest for its potential anticancer applications.

Modulation of Cell Proliferation Pathways

The anticancer activity of pyrimidine derivatives is often mediated through their ability to modulate key pathways involved in cell proliferation. Fluoropyrimidines, such as 5-fluorouracil (B62378), are a well-established class of anticancer drugs that interfere with DNA synthesis and repair. nih.gov

Studies on various pyrimidine analogs have demonstrated their antiproliferative effects on different cancer cell lines. For instance, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. nih.gov One such derivative, compound 3g , was found to be most potent against the HT29 cell line with a 50% cytotoxic concentration (CC50) of 58.4 µM. nih.gov In another study, a 4-chlorophenyl carbo-enyl substituted 3-phenylpyrazolopyrimidine inhibited the cell proliferation of HT-29 and SK-OV-3 cells by 90% and 79%, respectively, at a concentration of 50 µM. nih.gov

The antiproliferative activity of some pyrimidine analogs is presented in the table below:

Compound/Analog ClassCell LineActivity MetricValue (µM)Reference
Oxazolo[5,4-d]pyrimidine derivative 3g HT29CC5058.4 nih.gov
Phenylpyrazolopyrimidine derivative 10 HT-29% Inhibition90% at 50 nih.gov
Phenylpyrazolopyrimidine derivative 10 SK-OV-3% Inhibition79% at 50 nih.gov
Isophthalic derivative 5 K562IC503.42 nih.gov
Isophthalic derivative 5 HL-60IC507.04 nih.gov
Isophthalic derivative 5 MCF-7IC504.91 nih.gov
Isophthalic derivative 5 HepG2IC508.84 nih.gov

These findings underscore the potential of substituted pyrimidines to interfere with cancer cell proliferation, warranting further investigation into the specific mechanisms of action of this compound.

Antiviral Research Endeavors

For example, novel 2-benzoxyl-phenylpyridine derivatives have been shown to display significant inhibitory activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov The half-maximal effective concentration (EC50) values for the active compounds against CVB3 ranged from 24.6 to 100.7 µM, and against ADV7 from 27.1 to 75.4 µM. nih.gov In another study, phenoxazine-based nucleoside derivatives were effective against both DNA and RNA viruses. nih.gov One derivative, 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine, was a potent inhibitor of varicella-zoster virus (VZV) replication with an EC50 of 0.06 µM against the wild-type strain. nih.gov

The antiviral activity of some heterocyclic compounds is summarized below:

Compound/Analog ClassVirusActivity MetricValue (µM)Reference
2-Benzoxyl-phenylpyridine derivatives (active compounds)CVB3EC5024.6 - 100.7 nih.gov
2-Benzoxyl-phenylpyridine derivatives (active compounds)ADV7EC5027.1 - 75.4 nih.gov
3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazineVZV (wild-type)EC500.06 nih.gov

These results suggest that the pyrimidine scaffold and related heterocyclic systems are promising starting points for the development of novel antiviral agents. Future research should explore the antiviral spectrum of this compound and its analogs.

Analgesic Properties

The pyrimidine nucleus is a fundamental scaffold in a multitude of biologically active compounds, both natural and synthetic. wjarr.com Research into pyrimidine derivatives has revealed a wide spectrum of pharmacological activities, including analgesic and anti-inflammatory effects. wjarr.comnih.gov The mechanism often underlying these properties is the inhibition of cyclooxygenase (COX) enzymes, which are central to the pain and inflammation process. wjarr.com

While direct studies on the analgesic properties of this compound are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has shown significant promise. wjarr.comglobalresearchonline.net For instance, certain trisubstituted pyrimidine derivatives have been identified as potential selective COX-2 inhibitors. wjarr.com Selective inhibition of COX-2 is a desirable trait in analgesic and anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. mdpi.com

Theoretical and in-vitro studies on various pyrimidine derivatives have demonstrated their potential to act as potent analgesic agents. wjarr.comglobalresearchonline.net For example, a QSAR (Quantitative Structure-Activity Relationship) study identified several pyrimidine derivatives with predicted analgesic properties. wjarr.com Subsequent molecular docking studies of these compounds showed that they interact with the active sites of COX-1 and COX-2, with a notable preference for COX-2. wjarr.com This suggests that the analgesic effect of these pyrimidine derivatives is likely mediated through the inhibition of prostaglandin (B15479496) synthesis.

Further research has synthesized and screened various novel pyrimidine derivatives, with some compounds exhibiting significant central and peripheral analgesic activity in preclinical models. globalresearchonline.netconsensus.app The analgesic potential of these compounds underscores the importance of the pyrimidine core in the design of new pain-relieving medications.

Table 1: Analgesic and Anti-inflammatory Activity of Selected Pyrimidine Derivatives

Compound Class Activity Mechanism of Action (where proposed) Reference
Trisubstituted Pyrimidine Derivatives Analgesic, Anti-inflammatory Selective COX-2 Inhibition wjarr.com
Pyrido[1,2-a]pyrimidine-3-carboxamides Analgesic Not specified consensus.app
2-Imino-6-methyl-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid substituted hydrazides Central and Peripheral Analgesic Not specified globalresearchonline.net
Pyrido[2,3-d]pyrimidine (B1209978) derivatives Analgesic, Anti-inflammatory Lipoxygenase (LOX) Inhibition nih.gov

Herbicidal Applications and Mechanistic Insights

In addition to their pharmacological potential, pyrimidine derivatives have been investigated for their applications in agriculture as herbicides. The structural features of the pyrimidine ring allow for diverse substitutions, leading to compounds with potent and selective herbicidal activity. A compound structurally related to the subject of this article, N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, has been identified as a highly active, selective post-emergent herbicide. nih.gov This discovery highlights the potential of the phenoxy-pyrimidine scaffold in the development of new weed control agents. nih.gov This particular herbicide is effective against a range of grass and broadleaf weeds and shows good tolerance in crops like winter oilseed rape. nih.gov

The agrochemical relevance of the 2,6-dimethylpyrimidine core is further supported by the fact that 2-amino-4,6-dimethylpyrimidine (B23340) is a known environmental transformation product of the fungicide Pyrimethanil. nih.gov This indicates that the dimethylpyrimidine moiety is a stable and recognized structure within an agricultural context. nih.gov

Auxin-type herbicides are a class of synthetic plant growth regulators that mimic the effects of the natural plant hormone auxin, leading to uncontrolled and disorganized growth and ultimately plant death. While this mechanism is well-established for herbicides such as 2,4-D and dicamba, there is currently a lack of scientific evidence to suggest that this compound or its close analogs exert their herbicidal effects through auxin mimicry. The primary herbicidal mechanisms reported for pyrimidine derivatives tend to involve the inhibition of specific enzymes, as discussed in the following section.

The herbicidal action of many compounds is achieved by targeting and inhibiting essential biochemical pathways in plants. For pyrimidine-based herbicides, a key mode of action that has been identified is the disruption of pyrimidine biosynthesis. This pathway is crucial for the production of DNA, RNA, glycoproteins, and phospholipids. nih.gov A novel class of herbicides has been shown to inhibit the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes a critical step in the de novo pyrimidine biosynthesis pathway. While the specific compound , this compound, has not been explicitly identified as a DHODH inhibitor, this represents a validated target for pyrimidine-based herbicides.

Another potential target for herbicidal pyrimidine derivatives is the enzyme protoporphyrinogen (B1215707) oxidase (PPO). PPO inhibitors disrupt the synthesis of chlorophyll (B73375) and heme, leading to the accumulation of phototoxic intermediates that cause rapid cell membrane damage. Some pyrido[2,3-d]pyrimidine derivatives have been shown to act as PPO inhibitors.

Furthermore, the ability of dimethylpyrimidine derivatives to act as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4) in the context of cancer research demonstrates the capacity of this chemical scaffold to be tailored for high-affinity binding to specific enzyme targets. nih.gov This principle of specific enzyme inhibition is a cornerstone of modern herbicide design, aiming for high efficacy against target weeds while ensuring crop safety.

Structure Activity Relationship Sar Analysis of 4 3 Fluorophenoxy 2,6 Dimethylpyrimidine and Its Derivatives

Influence of Substituents on the Pyrimidine (B1678525) Core (e.g., 2,6-Dimethyl Groups)

The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds, and its substitution pattern significantly dictates the molecule's properties and interactions with biological targets. nih.govnih.govmdpi.com In the case of 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine, the methyl groups at the C2 and C6 positions of the pyrimidine core are crucial.

Research on related pyrimidine-containing compounds has demonstrated the importance of such substitutions. For instance, compounds featuring a 4,6-dimethylpyrimidin-2-yl group have been shown to possess high biological activity in herbicidal agents. nih.govnih.gov This suggests that the dimethyl substitution pattern is a key determinant of biological function. The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, posits that the addition of a methyl group can profoundly alter a compound's pharmacodynamic and pharmacokinetic properties. nih.gov

The introduction of methyl groups can serve several purposes:

Conformational Control: Methyl groups can restrict the rotation of adjacent chemical bonds, locking the molecule into a more bioactive conformation. nih.gov

Improved Metabolic Stability: In some cases, methyl groups can block sites of metabolism. For example, the introduction of a methyl group on a pyrido[3,4-d]pyrimidine (B3350098) core was found to significantly improve stability in human liver microsomes (HLM) by likely blocking the recognition site for P450 enzymes. acs.org

Enhanced Target Binding: Methyl groups can engage in favorable van der Waals interactions or occupy hydrophobic pockets within a target protein, thereby increasing binding affinity and potency. Studies on bis-(3-indolyl)methane phosphonate (B1237965) derivatives showed that compounds methylated at the indole (B1671886) core had increased potency in inhibiting cancer cell proliferation compared to their unmethylated counterparts. nih.gov

Table 1: Influence of Pyrimidine Core Substituents on Biological Activity

Compound ClassKey Substituent(s) on Pyrimidine CoreObserved EffectReference
Herbicidal Pyrimidines4,6-dimethylpyrimidin-2-ylPossess high biological activity. nih.govnih.gov
Pyrido[3,4-d]pyrimidine MPS1 Inhibitors6-methyl groupSignificantly improved metabolic stability (HLM). acs.org
Pyrazolone DerivativesMethyl group on pyrimidine ringHeightened anticancer action. mdpi.com
Bis-(3-indolyl)methane PhosphonatesMethylation of the coreIncreased potency for inhibiting cell proliferation. nih.gov

Contribution of the Fluorophenoxy Moiety to Biological Response

The fluorophenoxy group is another key structural element that significantly modulates the biological response of the parent compound. The inclusion of fluorine in drug design is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov

The position of the fluorine atom on the phenoxy ring—ortho (2-position), meta (3-position), or para (4-position)—has a profound effect on the molecule's electronic properties, conformation, and ability to interact with biological targets. The inductive electron-withdrawing effect of fluorine can deactivate positions on the ring against metabolic oxidation, potentially increasing the drug's retention and effectiveness. nih.gov

Studies on various heterocyclic scaffolds have highlighted the importance of fluorine's position:

In pyrazolo[3,4-d]pyrimidine derivatives, the introduction of a fluorine atom at the ortho, para, or meta position of a benzylamine (B48309) group led to an improvement in inhibitory efficacy against certain cancer cell lines. mdpi.com

For pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, SAR studies revealed that a fluorine atom at a specific position on the benzene (B151609) ring was crucial for biological activity. mdpi.com

In a series of non-steroidal nuclear receptor ligands, the preference for fluorine substitution position varied depending on the target receptor, with 4- and 8-substituted fluoro-analogs showing enhanced activity for one receptor, while all fluoro-analogs showed enhanced activity for another. researchgate.net

The addition of fluorine to the para position on a benzene ring can block this site from oxidation. nih.gov

The meta-position of the fluorine in this compound is therefore a deliberate choice that influences its interaction with its biological target, likely through a combination of electronic and steric effects.

Table 2: Effect of Fluorine Position on Biological Activity in Related Heterocycles

Compound ClassFluorine PositionObserved Effect on ActivityReference
Pyrazolo[3,4-d]pyrimidinesortho-fluoroImproved inhibitory efficacy. mdpi.com
meta-fluoroImproved inhibitory efficacy.
para-fluoroImproved inhibitory efficacy.
Pyrazolo[1,5-a]pyrimidinesSpecific position on benzene ringCrucial for activity. mdpi.com
Non-steroidal NR Ligands4- and 8-fluoroEnhanced PR activity. researchgate.net
4-, 7-, 8-, and 9-fluoroEnhanced AR antagonistic activity.

The introduction of further substituents onto the fluorophenoxy ring can fine-tune the biological activity. These modifications can alter the compound's lipophilicity, electronic distribution, and steric profile, leading to changes in target affinity and selectivity.

In the development of diaryl-substituted pyrazolo[3,4-d]pyrimidines as antitumor agents, it was found that various aromatic fragments at the C6-position of the fused aza-arene core significantly influenced their potency. For instance, compared to a 3-hydroxy substitution, replacing it with a fluorine atom resulted in decreased antiproliferative potency in that specific series. acs.org In another study on pyrazolo[3,4-d]pyrimidines, the introduction of moieties like methanethiol (B179389) and 4-morpholinoethanethiol, in addition to fluorine, led to variations in antiproliferative activity. mdpi.com

SAR studies on pyrimidine derivatives targeting acetolactate synthase (ALS) showed that substituents like 4-F, 3-CF3, and 4-Cl on a phenyl ring did not have a notable effect on herbicidal action in that particular series, indicating that the impact of additional substituents can be highly context-dependent. mdpi.com However, research on pyrimido[4,5-d]pyrimidines has shown that the introduction of different substituents can lead to a diverse range of pharmacological activities. nih.gov

Role of the Interconnecting Ether Linkage

In a study leading to the discovery of a potent multikinase inhibitor, the ether linkage was a key feature of the final, highly active compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea. This compound emerged from the optimization of a hit compound that had an amino linkage in the equivalent position, suggesting the favorability of the ether bridge for activity against FLT3 and VEGFR2 kinases. nih.gov The ether oxygen can also act as a hydrogen bond acceptor, which can be a critical interaction within a receptor's binding site. SAR studies on other classes of compounds, such as 2H-pyrano[2,3-d]pyrimidine-2,4,7(1H,3H)-triones, have also focused on the modification of C2 ethers, indicating the importance of this linkage in defining biological activity. wjarr.com

Chirality and Stereoselective Effects on Biological Activity

Although this compound itself is not chiral, the introduction of chiral centers into its derivatives could lead to enantiomers with significantly different biological activities. Chirality is a critical consideration in drug design, as biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with the enantiomers of a chiral drug. mdpi.com

For example, in a series of 1-(pyrimidin-2-yl)piperazine derivatives, the resolved enantiomers of a racemic compound showed that the R(+) enantiomer was up to 11-fold more potent than its S(-) antipode in binding to sigma sites. nih.gov Similarly, novel chiral amino-pyrimidine derivatives have been synthesized and shown to exhibit excellent antiviral activities. wjarr.comresearchgate.net While not always the case—as seen with some chiral Au(III) complexes bearing a chiral QuinoxP* ligand where the two enantiomers showed no great difference in preliminary biological tests—the potential for stereoselective activity is a key aspect of SAR. mdpi.com The introduction of a chiral center, for instance, by adding a substituted alkyl chain to the pyrimidine ring or the phenoxy moiety, could result in derivatives of this compound with enhanced potency or selectivity.

Derivatization and Analog Design Strategies for Enhanced Bioactivity

Systematic Modifications of the Pyrimidine (B1678525) Ring

The 2,6-dimethylpyrimidine ring is a critical component for derivatization. The methyl groups at positions 2 and 6, and the unsubstituted C5 position, are primary targets for modification to modulate the molecule's interaction with biological targets.

Research on similar 2,4,6-trisubstituted pyrimidines has shown that even minor changes to the substituents can significantly impact biological activity, such as antimalarial or kinase inhibitory effects. researchgate.net The methyl groups influence the compound's steric profile and lipophilicity. Replacing them with other alkyl groups, cycloalkyl groups, or hydrogen bond donors/acceptors can alter target binding affinity and selectivity. For instance, in many kinase inhibitors, these positions are crucial for fitting into specific hydrophobic pockets of the ATP-binding site. nih.gov

Furthermore, substitution at the C5 position, which is currently a hydrogen atom, offers another vector for optimization. Introducing small halogen atoms (e.g., F, Cl) or cyano groups at this position can modulate the electronic properties of the pyrimidine ring and provide additional interaction points with a target protein. nih.gov

Table 1: Potential Modifications of the Pyrimidine Ring and Their Rationale

Modification SiteProposed SubstituentRationale for Bioactivity Enhancement
C2 and C6 Ethyl, IsopropylExplore larger hydrophobic pockets in the target binding site.
CyclopropylIntroduce conformational rigidity and improve metabolic stability.
Amino (-NH2), Hydroxyl (-OH)Introduce hydrogen bonding capabilities to interact with key residues.
Trifluoromethyl (-CF3)Alter electronic properties and increase metabolic stability.
C5 Fluoro (-F), Chloro (-Cl)Modulate ring electronics and serve as a potential hydrogen bond acceptor.
Cyano (-CN)Act as a hydrogen bond acceptor and provide a rigid vector for interaction.
Small alkyl groups (e.g., -CH3)Fill small hydrophobic cavities and improve lipophilicity.

Exploration of Diverse Substituents on the Phenoxy Group

The 3-fluorophenoxy group is a key determinant of the molecule's electronic and conformational properties. The position and nature of substituents on this phenyl ring can drastically alter binding affinity and selectivity. The fluorine atom at the meta-position influences the conformation of the phenoxy ring and its electronic nature through inductive effects.

Structure-activity relationship studies on analogous phenoxypyrimidine and related scaffolds frequently demonstrate the importance of the substitution pattern on the phenyl ring. For example, in a series of 2-fluorophenyl-disubstituted triazines, the position of the fluorine atom was critical for antimicrobial activity. nih.gov Similarly, for inhibitors of Bruton's tyrosine kinase (BTK), the substitution on a phenoxy-like ring was essential for potency and selectivity. nih.gov

Strategies for this part of the molecule include:

Positional Isomerism : Moving the fluorine atom to the ortho- or para-position to probe different regions of the target's binding pocket.

Halogen Substitution : Replacing fluorine with other halogens like chlorine or bromine to evaluate the impact of size and electronegativity.

Introduction of Electron-Donating Groups : Adding groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) to increase electron density.

Introduction of Electron-Withdrawing Groups : Incorporating groups such as trifluoromethyl (-CF3) or nitro (-NO2) to decrease electron density.

Hydrogen-Bonding Moieties : Introducing hydroxyl (-OH) or amino (-NH2) groups to form specific hydrogen bonds with the target.

Table 2: Proposed Modifications of the Phenoxy Group and Their Rationale

ModificationExample SubstituentRationale for Bioactivity Enhancement
Positional Isomerism 2-Fluorophenoxy, 4-FluorophenoxyProbe different steric and electronic environments within the binding site.
Halogen Variation 3-Chlorophenoxy, 3-BromophenoxyEvaluate the effect of halogen size and polarizability on binding interactions.
Electron-Donating 3-Methoxyphenoxy, 3-MethylphenoxyModulate electronic properties and potentially enhance π-π stacking interactions.
Electron-Withdrawing 3-(Trifluoromethyl)phenoxyAlter pKa and improve metabolic stability.
H-Bonding Groups 3-HydroxyphenoxyIntroduce a key hydrogen bond interaction with the target protein.

Molecular Hybridization with Complementary Pharmacophores

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or multi-target activity. mdpi.comnih.gov The 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine scaffold can serve as an excellent anchor for hybridization with other biologically active moieties.

This approach aims to:

Target Multiple Pathways : Combine the pyrimidine core with a pharmacophore known to act on a different but complementary biological pathway.

Enhance Affinity : Utilize the second pharmacophore to create additional binding interactions within the target site.

Improve Pharmacokinetics : Attach a moiety that improves properties such as solubility or cell permeability.

For instance, pyrimidine cores have been successfully hybridized with morpholine, indazole, thiazole, and chalcone (B49325) structures to generate potent anticancer agents. nih.govmdpi.commdpi.com A hybridization strategy could involve linking a known pharmacophore to the C5 position of the pyrimidine ring or by replacing one of the methyl groups with a linker attached to another active molecule.

Table 3: Examples of Molecular Hybridization Strategies

Hybrid PartnerRationalePotential Therapeutic Area
Morpholine Often improves aqueous solubility and pharmacokinetic properties; a common motif in kinase inhibitors (e.g., PI3K inhibitors).Oncology
Indazole A privileged scaffold in kinase inhibitor design, known to interact with the hinge region of many kinases. mdpi.comOncology, Inflammation
Thiazole A versatile heterocycle with documented anticancer potential, can enhance target selectivity and redox reactivity. mdpi.comOncology, Antimicrobial
Chalcone A natural product scaffold known for its tubulin-binding and anti-inflammatory properties.Oncology, Inflammation

Design of Biologically Active Prodrugs and Targeted Chemical Tools

For many promising compounds, poor physicochemical properties such as low aqueous solubility can hinder their development. A prodrug strategy can overcome these limitations by masking a key functional group with a labile moiety that is cleaved in vivo to release the active parent drug. frontiersin.org If analogs of this compound incorporating a hydroxyl or amino group show high potency but poor solubility, they would be excellent candidates for prodrug design. Common prodrug approaches include creating phosphate (B84403) esters to dramatically increase water solubility or cleavable esters to improve cell permeability. researchgate.net

Furthermore, to elucidate the mechanism of action and identify the specific cellular targets of active analogs, targeted chemical tools can be designed. This involves synthesizing derivatives that incorporate a reporter tag, such as:

Biotin : For use in affinity purification and pull-down experiments to identify binding partners.

A Fluorophore (e.g., fluorescein, rhodamine): To visualize the compound's localization within cells using fluorescence microscopy.

A Photo-affinity Label : To covalently cross-link the compound to its target protein upon photoactivation, facilitating unambiguous target identification.

These chemical probes are invaluable for validating the molecular target and understanding the downstream biological consequences of its modulation.

Future Research Directions and Overcoming Scientific Challenges

Advancements in Efficient and Sustainable Synthetic Methodologies

The synthesis of 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine and its derivatives is a key area for future research, with a focus on developing more efficient and environmentally friendly methods. Traditional synthetic routes for similar phenoxy-pyrimidine compounds often involve nucleophilic aromatic substitution reactions. These can present challenges such as requiring harsh reaction conditions, the use of hazardous solvents, and the generation of significant chemical waste.

Future advancements are likely to focus on green chemistry principles. researchgate.netnih.gov This includes the exploration of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. researchgate.net

Continuous flow systems: Flow chemistry offers precise control over reaction parameters, enhanced safety for handling hazardous reagents, and potential for easier scalability. nih.gov The integration of such systems could streamline the production of fluorinated pyrimidine (B1678525) derivatives. nih.gov

Catalyst-free methods: The development of synthetic protocols that avoid the use of heavy metal catalysts is a significant goal in sustainable chemistry. researchgate.net Research into alternative activation methods, such as ultrasound-induced synthesis, could provide greener alternatives. researchgate.netnih.gov

Atom economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. researchgate.net

These sustainable approaches are not only beneficial for the environment but can also lead to more cost-effective and efficient production of these compounds for further study. researchgate.netnih.gov

Integration of Advanced Biophysical Techniques for Ligand-Target Characterization

A critical aspect of understanding the potential of any bioactive compound is the detailed characterization of its interaction with biological targets. For this compound, a range of advanced biophysical techniques could be employed to elucidate these interactions. These methods provide crucial data on binding affinity, kinetics, and thermodynamics, which are essential for structure-activity relationship (SAR) studies and lead optimization.

Key biophysical techniques that would be instrumental include:

TechniqueInformation ProvidedRelevance
Surface Plasmon Resonance (SPR) Real-time kinetics (association and dissociation rates) and binding affinity (K D ).Allows for high-throughput screening of binding to a target protein.
Isothermal Titration Calorimetry (ITC) Direct measurement of binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).Provides a complete thermodynamic profile of the binding interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the specific atoms involved in the binding interface and any conformational changes upon binding. The presence of the fluorine atom allows for the use of 19 F NMR, a powerful tool for studying ligand binding. mdpi.comOffers high-resolution structural details of the ligand-target complex in solution. mdpi.com
X-ray Crystallography A high-resolution 3D structure of the ligand bound to its target protein.Provides a precise atomic-level understanding of the binding mode, which is invaluable for rational drug design.

The combined use of these techniques would provide a comprehensive picture of how this compound interacts with its biological targets, guiding future modifications to improve potency and selectivity.

Exploration of Novel Biological Targets and Therapeutic Areas

The 2,6-dimethylpyrimidine core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. The presence of the 3-fluorophenoxy group can significantly influence the compound's properties, including its binding affinity and selectivity for various targets.

Future research should focus on screening this compound against a diverse panel of biological targets to uncover novel therapeutic opportunities. Based on the activities of related compounds, potential areas of interest include:

Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors. nih.govrsc.org For instance, related 4-phenoxy-pyridine/pyrimidine structures have been evaluated as inhibitors of VEGFR-2 and c-Met, which are key targets in cancer therapy. rsc.org Screening against a broad panel of kinases could identify novel inhibitory activities.

Anti-cancer Activity: The cytotoxicity of this compound could be evaluated against various cancer cell lines. nih.govnih.gov The results of such screens could point towards specific cancer types where this compound might be effective.

Neurodegenerative Diseases: Some heterocyclic compounds have shown promise in the context of neurodegenerative diseases. Investigating the effect of this compound on targets relevant to conditions like Alzheimer's or Parkinson's disease could be a fruitful area of research.

Infectious Diseases: The pyrimidine scaffold is also found in a number of anti-viral and anti-bacterial agents. Screening for activity against a range of pathogens could reveal new therapeutic applications.

Target identification studies, often employing techniques like chemical proteomics, would be crucial to determine the specific molecular targets responsible for any observed biological activity.

Development of Chemical Probes for Elucidating Biological Processes

A well-characterized small molecule with a defined mechanism of action can be a powerful tool for studying biological processes. If this compound is found to have a specific and potent interaction with a biological target, it could be developed into a chemical probe.

The development of a chemical probe involves:

Demonstrating Potency and Selectivity: The compound must show high affinity for its intended target and minimal off-target effects.

Cellular Activity: The probe should be cell-permeable and able to engage its target in a cellular context.

Structure-Activity Relationship (SAR): A clear understanding of the relationship between the compound's structure and its biological activity is necessary.

Negative Control: The development of a structurally similar but inactive analog is crucial for validating the on-target effects of the probe.

Such a chemical probe could then be used to investigate the physiological and pathological roles of its target protein, helping to validate it as a potential drug target and to uncover new biological pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : Fluorinated pyrimidines are typically synthesized via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, β-CF3 aryl ketones can serve as precursors under metal-free, mild conditions to achieve high yields (70–90%) of fluorinated pyrimidines . Key parameters include temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometry of the phenoxide nucleophile. Reaction monitoring via TLC or HPLC is critical to optimize intermediate steps. Lower yields may arise from steric hindrance at the 4-position or incomplete dehalogenation.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • 1H/13C/19F NMR : Confirm substitution patterns and fluorine integration (e.g., 19F NMR δ ≈ -110 to -120 ppm for aryl-F) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients.
  • Melting Point : Compare with literature values (±2°C tolerance) to detect impurities .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. Waste must be segregated, neutralized (e.g., with dilute NaOH for acidic byproducts), and disposed via certified hazardous waste contractors .

Advanced Research Questions

Q. How can statistical experimental design improve the scalability of this compound synthesis?

  • Methodological Answer : Employ factorial design (e.g., 2k-p designs) to evaluate factors like catalyst loading, solvent ratio, and reaction time. For example, a 3-factor Central Composite Design (CCD) can model nonlinear relationships and identify optimal conditions with minimal experiments. Response surface methodology (RSM) is particularly effective for maximizing yield while minimizing side products (e.g., di-fluorinated impurities) .

Q. How do computational methods aid in predicting reaction pathways for fluorinated pyrimidine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can map transition states and activation energies for SNAr or coupling steps. Tools like Gaussian or ORCA enable virtual screening of substituent effects (e.g., electron-withdrawing groups at the 3-fluorophenoxy position). Integration with cheminformatics platforms (e.g., ICReDD’s reaction path search) accelerates condition optimization by correlating computed parameters (e.g., Fukui indices) with experimental outcomes .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar fluorinated pyrimidines?

  • Methodological Answer :

  • Dynamic NMR : Resolve rotational barriers in hindered substituents (e.g., methyl groups at 2,6-positions causing signal splitting).
  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating 1H-13C/19F couplings.
  • Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH in byproducts).
  • Cross-Validation : Compare data with synthesized analogs (e.g., 4-(4-fluorophenoxy) derivatives) to isolate spectral discrepancies .

Q. How can AI-driven automation enhance the reproducibility of fluorinated pyrimidine synthesis?

  • Methodological Answer : Implement AI platforms (e.g., COMSOL Multiphysics integrated with machine learning) for real-time reaction monitoring. Neural networks trained on historical data (e.g., solvent polarity vs. yield) can predict optimal conditions and adjust parameters (e.g., temperature ramps) autonomously. Automated feedback loops reduce human error and ensure batch-to-batch consistency, particularly in multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.